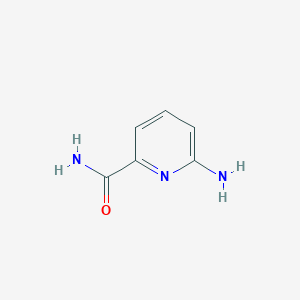

6-氨基吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboxamide involves multi-component reactions, including the use of N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, with triethylamine as a base at room temperature. This method facilitates the formation of compounds with non-linear optical properties and potential anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019). Other synthesis methods focus on the displacement of methylsulfinyl groups and the use of sulfoxonium ylides for acylmethylation, demonstrating the versatility and chemical reactivity of the compound's core structure (Teague, 2008); (Yu et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-2-carboxamide has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the compound's complex molecular geometry and confirm its structural integrity, which is crucial for its interaction with biological targets (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-Aminopyridine-2-carboxamide include its electrocatalytic carboxylation with CO2 in ionic liquids to form 6-aminonicotinic acid, demonstrating its reactivity and potential for creating value-added products from simple precursors (Feng et al., 2010). The compound's ability to undergo regioselective C-H acylmethylation highlights its chemical versatility and potential for targeted synthesis (Yu et al., 2019).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 6-Aminopyridine-2-carboxamide were not highlighted, the methodologies used for its synthesis and structural analysis, such as solubility in water and ionic liquids, melting points derived from X-ray diffraction studies, and spectroscopic data, offer indirect insights into its physical characteristics.

Chemical Properties Analysis

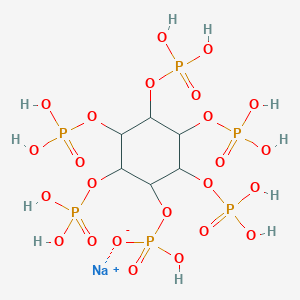

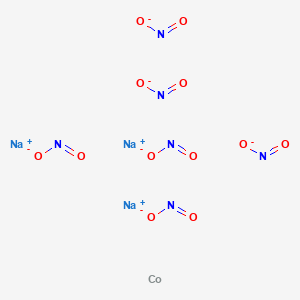

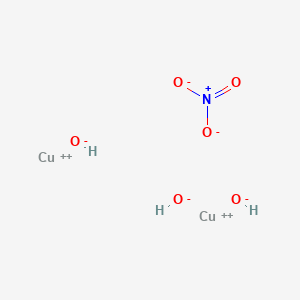

The chemical properties of 6-Aminopyridine-2-carboxamide, including its reactivity towards nucleophilic substitution, electrochemical behavior, and ability to form complexes with metals, have been elucidated through various synthesis and characterization studies. These properties are essential for its applications in catalysis, material science, and potentially in pharmaceuticals, excluding drug use and dosage considerations as requested (Feng et al., 2010); (Yu et al., 2019).

科学研究应用

抗炎应用

“6-氨基吡啶-2-甲酰胺”是一种嘧啶类化合物 . 嘧啶是芳香杂环化合物,在六元环的1位和3位包含两个氮原子 . 它们表现出一系列药理作用,包括抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎 . 嘧啶的抗炎作用归因于它们对某些重要炎症介质表达和活性的抑制反应,这些炎症介质包括前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 . 文献研究表明,大量的嘧啶类化合物表现出有效的抗炎作用 .

新型嘧啶类似物的合成

详细的SAR(结构-活性关系)分析和前景共同为合成具有增强抗炎活性和最低毒性的新型嘧啶类似物提供了线索 . 这表明“6-氨基吡啶-2-甲酰胺”可能在开发新的嘧啶类抗炎剂中使用 .

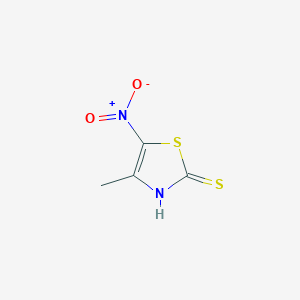

光谱研究

为了解释光谱研究,讨论了一种吡啶羧硫酰胺 . 在红外光谱中,在3268和3255 cm −1处出现两个弱峰,是由于仲胺(NH 2)造成的,NHCS基团在3181 cm −1处出现,强度较弱,中等峰出现在1622 cm −1处(C=N) . 这表明“6-氨基吡啶-2-甲酰胺”可能在光谱研究中使用。

作用机制

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Biochemical Pathways

, it is known that similar compounds play a role in the biosynthetic pathways of vitamin B3 components. These components are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

安全和危害

属性

IUPAC Name |

6-aminopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 |

Source

|

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13538-41-5 |

Source

|

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)